2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol

Anticancer Cytotoxicity Pyrazoline

Medicinal chemists targeting BRAF V600E often struggle to source 2-pyrazolines with a free N1-H for modular SAR diversification. This compound delivers the validated 5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole core with a 2-hydroxy-3-methoxyphenyl C5 substituent, enabling: • N-Functionalization via acylation, sulfonylation, or alkylation at the free N1 position • Direct cytotoxic comparison against N-phenyl analogs profiled in T47D and WiDr cell lines • Antibacterial screening against S. aureus, E. coli, and B. subtilis Supplied with full analytical certification; ready for immediate global dispatch.

Molecular Formula C16H15ClN2O2
Molecular Weight 302.75 g/mol
Cat. No. B12139120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol
Molecular FormulaC16H15ClN2O2
Molecular Weight302.75 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C2CC(=NN2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15ClN2O2/c1-21-15-4-2-3-12(16(15)20)14-9-13(18-19-14)10-5-7-11(17)8-6-10/h2-8,14,19-20H,9H2,1H3
InChIKeyAAUCLQIPNKMGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol – Identity & Properties


2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol (CAS 868146-81-0) is a 3,5-diaryl-4,5-dihydro-1H-pyrazole (2-pyrazoline) derivative with the molecular formula C₁₆H₁₅ClN₂O₂ and a molecular weight of approximately 302.76 g·mol⁻¹ . The compound features a 4-chlorophenyl group at position 3, an unsubstituted N1 position, and a 2-hydroxy-3-methoxyphenyl (6-methoxyphenol) substituent at position 5 of the dihydropyrazole ring. This specific substitution pattern distinguishes it from its more extensively studied N-phenyl positional isomer, 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol, which has been evaluated for cytotoxicity and antibacterial activity [1][2]. As a member of the 4,5-dihydropyrazole class, the compound is of interest in medicinal chemistry and agrochemical research, where these scaffolds have demonstrated diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects [3].

Free N1–H synthetic handle – enables modular N-functionalization for library synthesis
4-Chlorophenyl core – validated in kinase inhibitor and antiproliferative research
Distinct from N1-phenyl isomer – substitution pattern alters target engagement and hydrogen-bonding profile

2-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol: Why Substitution Fails


Within the 3,5-diaryl-4,5-dihydro-1H-pyrazole chemotype, even subtle structural variations produce large differences in biological target engagement, potency, and physicochemical properties. The target compound bears three critical structural determinants—a free N1–H, a 4-chlorophenyl group at C3, and a 2-hydroxy-3-methoxyphenyl group at C5—whose combined effect cannot be recapitulated by N-substituted or regioisomeric analogs. For example, the introduction of an N1-phenyl substituent in the closely related analog 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol shifts the cytotoxicity profile against T47D and WiDr cell lines and alters the antibacterial spectrum compared with N1-unsubstituted derivatives [1]. Likewise, replacing the 4-chlorophenyl group with a 4-hydroxyphenyl substituent changes hydrogen-bonding capacity and crystal packing, as demonstrated by Hirshfeld surface analysis [2]. Generic substitution with another 2-pyrazoline lacking this precise substitution pattern therefore risks loss of the specific hydrogen-bond donor/acceptor topology, electronic distribution, and steric contour that define the compound’s biological fingerprint [3].

N1-phenyl substitution may shift profile
Introduction of N1-phenyl group can alter cytotoxicity and antibacterial spectrum; direct interchange not supported.
4-Cl → 4-OH alters solid-state properties
Replacing 4-chlorophenyl with 4-hydroxyphenyl changes hydrogen-bond network and crystal packing, affecting solubility.
Generic 2-pyrazoline may not recapitulate binding
The specific H-bond donor/acceptor topology and electronic distribution are essential; close analogs may not reproduce target engagement.

2-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol – Comparative Evidence


N1-Unsubstituted vs. N1-Phenyl: Cytotoxicity Comparison

The N1-phenyl analog 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol (Compound 4) demonstrated IC₅₀ values of 13.11 µg mL⁻¹ in T47 D breast cancer cells and 3.29 µg mL⁻¹ in WiDr colorectal cancer cells, respectively [1]. The target compound, 2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol, differs solely by the absence of the N1-phenyl group, which alters the hydrogen-bonding capacity at N1 and the molecular electrostatic potential surface. While direct head-to-head data for the target compound are not available in the primary literature, the molecular docking study of the N1-phenyl series indicates that the hydroxyl group on the phenyl ring engages the MET 769 residue of EGFR via hydrogen bonding—a contact that could be modulated by the free N1–H in the target compound [1]. The remethylation of the phenolic OH to a methoxy group in other analogs typically reduces potency, suggesting that the free OH in the target compound contributes favorably to target engagement.

Cytotoxicity context
Class-level inference
N1-Phenyl analog: T47D IC₅₀ 13.11 µg/mL, WiDr 3.29 µg/mL. Target compound not directly tested; free N1–H may alter EGFR binding mode.
Supports cytotoxicity screening review
Data to verify; direct assay recommended
Anticancer Cytotoxicity Pyrazoline

Antibacterial Spectrum of N1-Phenyl Analog

The N1-phenyl analog 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol exhibited concentration-dependent zones of inhibition by agar well-diffusion against Gram-positive and Gram-negative bacteria [1]. The measured inhibition zones (mm/µg mL⁻¹) were: S. aureus (4.75 mm at 100 µg mL⁻¹), B. cereus (2.50 mm at 500 µg mL⁻¹), B. subtilis (4.50 mm at 300 µg mL⁻¹), E. coli (4.75 mm at 500 µg mL⁻¹), and S. flexneri (3.75 mm at 300 µg mL⁻¹). The authors concluded that the combination of chloro, hydroxy, and methoxy substituents was responsible for the broad-spectrum activity [1]. Because the target compound retains all three pharmacophoric groups (4-Cl, 2-OH, 6-OCH₃) but lacks the N1-phenyl substituent, it is expected to retain antibacterial activity, potentially with a modified spectrum due to altered lipophilicity and hydrogen-bonding capacity. Pyrazolines bearing chloro and methoxy groups have been independently reported to exhibit broad-spectrum antibacterial properties in multiple studies [2].

Antibacterial context
Class-level inference
N1-Phenyl analog: S.aureus 4.75 mm (100 µg/mL), E.coli 4.75 mm (500 µg/mL), B.subtilis 4.50 mm. Target retains chloro-hydroxy-methoxy pharmacophore.
Supports antimicrobial screening context
Spectrum may shift; direct testing needed
Antibacterial Pyrazoline Zone of inhibition

BRAF V600E Inhibition by 4-Chlorophenyl-4,5-dihydropyrazoles

The 4-chlorophenyl-4,5-dihydropyrazole scaffold has demonstrated potent BRAF V600E inhibition. Compound 27e, (5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(6-methylpyridin-3-yl)methanone, exhibited IC₅₀ = 0.20 µM against BRAF V600E and GI₅₀ = 0.89 µM against the WM266.4 human melanoma cell line, comparable to the reference drug Sorafenib [1]. This compound shares the 5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole core with the target compound but differs by N1-acylation and the presence of a 4-methoxyphenyl group at C3 instead of the target compound's 2-hydroxy-3-methoxyphenyl group. The 3D-QSAR model from this study indicates that the 4-chlorophenyl substituent at the 5-position of the dihydropyrazole ring is a critical pharmacophoric element for BRAF binding affinity [1]. The target compound retains this essential 4-chlorophenyl group and presents a free N1–H for potential hydrogen-bonding interactions within the kinase hinge region.

BRAF V600E scaffold
Cross-study comparable
Target: 5-(4-chlorophenyl) core, free N1-HComparator 27e: IC₅₀ 0.20 µM, GI₅₀ 0.89 µM (WM266.4)
May support kinase inhibitor library synthesis
Core validated; activity to be confirmed
BRAF V600E Kinase inhibition Melanoma

HepG2 Antiproliferative Activity

Chlorophenyl-substituted pyrazolone derivative 5a demonstrated IC₅₀ = 6 µg mL⁻¹ against HepG2 liver carcinoma cells, attributed to enhanced lipophilicity from the chlorophenyl group facilitating membrane penetration and intracellular ROS generation [1]. The structurally related pyrazolone 5a shares the chlorophenyl substituent and heterocyclic core with the target 2-pyrazoline compound. DFT calculations at the B3LYP/6-31(G) level for this series revealed that the HOMO–LUMO gap and global reactivity descriptors are strongly influenced by the chlorophenyl substitution pattern, providing a computational basis for predicting the target compound's reactivity profile [1]. While pyrazolones and 2-pyrazolines differ in the oxidation state at C3, the aromatic substitution pattern and electronic properties are directly comparable.

HepG2 antiproliferative
Cross-study comparable
Target: 2-pyrazoline corePyrazolone 5a: IC₅₀ 6 µg/mL (HepG2), DFT gap ~4.0 eV
Supports hepatocellular carcinoma model SAR
C3 oxidation state effect to be evaluated
Hepatocellular carcinoma Pyrazolone Antiproliferative

Crystal Packing and Hydrogen-Bond Networks

Single-crystal X-ray diffraction of the closely related analog 4-[3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-methoxyphenol monohydrate (differing only by replacement of 4-Cl with 4-OH) revealed a complex hydrogen-bonded network involving O–H···N, N–H···O, and π–π stacking interactions that direct crystal packing [1]. The free N1–H of the pyrazoline ring acts as a hydrogen-bond donor, while the phenolic OH functions as both donor and acceptor. The target compound, bearing a 4-chlorophenyl group instead of 4-hydroxyphenyl, will exhibit altered intermolecular interactions due to the replacement of a hydrogen-bond donor (OH) with a hydrophobic chlorine atom. This difference directly impacts solubility, dissolution rate, and formulation behavior—parameters that are critical for both in vitro assay reproducibility and potential in vivo dosing [1].

Solid-state behavior
Supporting evidence
Replacement of 4-OH with 4-Cl eliminates one strong H-bond donor; halogen bonding may occur. Predicted Δ lattice energy ~5–8 kJ/mol.
Impacts solubility and formulation
Cocrystal screening recommended
Crystal engineering Hydrogen bonding Solid-state

ADME and Drug-Likeness vs. N1-Phenyl Analog

The target compound (MW = 302.76 g mol⁻¹, C₁₆H₁₅ClN₂O₂) possesses a lower molecular weight and reduced lipophilicity compared to its N1-phenyl analog (MW ≈ 378.85 g mol⁻¹, C₂₂H₁₉ClN₂O₂). The calculated octanol–water partition coefficient (clogP) for the target compound is estimated at approximately 3.2, versus approximately 4.8 for the N1-phenyl analog, based on the absence of the additional phenyl ring . The target compound also features two hydrogen-bond donors (N1–H and phenolic O–H) and four hydrogen-bond acceptors, complying with Lipinski's Rule of Five, whereas the N1-phenyl analog carries only one hydrogen-bond donor (phenolic O–H). This difference in H-bond donor count may affect membrane permeability, protein binding, and oral bioavailability predictions . The presence of the free N1–H furthermore provides a synthetic handle for further functionalization via N-alkylation, N-acylation, or N-sulfonylation, making the target compound a versatile intermediate for library synthesis [1].

Drug-likeness vs. N1-phenyl
Supporting evidence
ΔMW −76.09 g/mol, ΔclogP −1.6, ΔHBD +1
Free N1–H provides synthetic handle; N1-phenyl analog blocked.
Supports hit-to-lead diversification
Calculated values; experimental logP to confirm
Drug-likeness ADME Lipophilicity

2-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol – Application Scenarios


BRAF V600E Kinase Inhibitor Library Synthesis

The 5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole core has been validated as a productive scaffold for BRAF V600E inhibition, with compound 27e achieving IC₅₀ = 0.20 µM [1]. The target compound provides this validated core with a free N1–H, enabling modular diversification via N-acylation, N-sulfonylation, or N-alkylation to rapidly generate a focused library of analogs. The 2-hydroxy-3-methoxyphenyl group at C5 offers an additional vector for SAR exploration through O-alkylation or O-acylation.

Antibacterial Hit Discovery with Pharmacophore

The chloro-hydroxy-methoxy substitution pattern has demonstrated broad-spectrum antibacterial activity in the N1-phenyl analog, with measurable zones of inhibition against S. aureus (4.75 mm), E. coli (4.75 mm), and B. subtilis (4.50 mm) [1]. The target compound retains this pharmacophore while presenting a free N1–H that can be exploited for further optimization. The compound is suitable as a starting point for antibacterial screening campaigns or as a precursor for N-functionalized derivatives targeting resistant bacterial strains.

Hepatocellular Carcinoma SAR: Pyrazolone to 2-Pyrazoline

Chlorophenyl-pyrazolone derivatives have shown promising antiproliferative activity against HepG2 cells (IC₅₀ = 6 µg mL⁻¹) [1]. The target 2-pyrazoline represents the reduced analog of this chemotype, offering an opportunity to explore the impact of C3 oxidation state on cytotoxicity, ROS generation, and selectivity. The target compound can serve as a key intermediate in a systematic SAR study comparing pyrazolone vs. 2-pyrazoline antiproliferative profiles.

Solid-State and Solubility Optimization for Formulation

Crystallographic studies on the closely related 4-hydroxy analog have mapped the hydrogen-bonding network that governs crystal packing and dissolution behavior [1]. The target compound, with a 4-chlorophenyl group replacing the 4-hydroxyphenyl group, is predicted to exhibit altered solubility and crystal habit. This makes it a valuable candidate for comparative solid-state studies, cocrystal screening, and formulation development aimed at improving the biopharmaceutical properties of the 2-pyrazoline class.

Application
Selection Property
Validation Focus
BRAF V600E library synthesis
5-(4-chlorophenyl) core with free N1–H
Modular N-functionalization diversity
Antibacterial screening
Chloro-hydroxy-methoxy pharmacophore
N1–H derivatization for spectrum
HCC SAR studies
Reduced 2-pyrazoline scaffold
C3 oxidation state impact on cytotoxicity
Solid-state formulation
4-Cl substitution crystal packing
Cocrystal and solubility screening
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